N-(4-bromo-2-methylphenyl)-2,5-dichlorobenzamide
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Overview
Description
N-(4-bromo-2-methylphenyl)-2,5-dichlorobenzamide is an organic compound with the molecular formula C14H10BrCl2NO This compound is part of the benzamide family, characterized by the presence of a benzene ring bonded to an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-methylphenyl)-2,5-dichlorobenzamide typically involves the reaction of 4-bromo-2-methylaniline with 2,5-dichlorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-methylphenyl)-2,5-dichlorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine and chlorine atoms.
Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Major Products
Substitution: Products include derivatives with different functional groups replacing the bromine or chlorine atoms.
Oxidation: Products include oxidized forms of the compound with higher oxidation states.
Reduction: Products include reduced forms of the compound with lower oxidation states.
Hydrolysis: Products include the corresponding carboxylic acid and amine.
Scientific Research Applications
N-(4-bromo-2-methylphenyl)-2,5-dichlorobenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-methylphenyl)-2,5-dichlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-N-(2-methylphenyl)benzamide
- N-(4-bromo-2-methylphenyl)-3-methoxy-N-methylpropanamide
- N-(4-bromo-2-methylphenyl)-N2-methyl-N2-[1-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]glycinamide
Uniqueness
N-(4-bromo-2-methylphenyl)-2,5-dichlorobenzamide is unique due to the presence of both bromine and chlorine atoms on the benzene ring, which can significantly influence its chemical reactivity and biological activity. This combination of substituents can lead to unique interactions with molecular targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C14H10BrCl2NO |
---|---|
Molecular Weight |
359.0 g/mol |
IUPAC Name |
N-(4-bromo-2-methylphenyl)-2,5-dichlorobenzamide |
InChI |
InChI=1S/C14H10BrCl2NO/c1-8-6-9(15)2-5-13(8)18-14(19)11-7-10(16)3-4-12(11)17/h2-7H,1H3,(H,18,19) |
InChI Key |
VXKJEBYSXBEKQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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